3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18042011
InChI: InChI=1S/C9H14F3N.ClH/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7;/h1-6,13H2;1H
SMILES:
Molecular Formula: C9H15ClF3N
Molecular Weight: 229.67 g/mol

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18042011

Molecular Formula: C9H15ClF3N

Molecular Weight: 229.67 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride -

Specification

Molecular Formula C9H15ClF3N
Molecular Weight 229.67 g/mol
IUPAC Name 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H14F3N.ClH/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7;/h1-6,13H2;1H
Standard InChI Key XWVPTGOCWUXOHM-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2)N)CCCC(F)(F)F.Cl

Introduction

Structural and Chemical Features

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane core, a strained hydrocarbon system with three bridgehead carbons. The 4,4,4-trifluorobutyl substituent at the 3-position introduces steric bulk and electron-withdrawing characteristics, while the amine group at the 1-position facilitates salt formation with hydrochloric acid . Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₅ClF₃N
Molecular Weight230.67 g/mol
Rotatable Bonds4
Hydrogen Bond Donors1 (amine)
Hydrogen Bond Acceptors1 (amine)
Topological Polar Surface Area26 Ų
LogP (Octanol-Water)1.85

This data, derived from computational models, highlights the compound’s moderate lipophilicity and potential for blood-brain barrier penetration .

Synthesis and Scalability

Key Synthetic Routes

Large-scale synthesis typically involves photochemical [2+2] cycloaddition strategies, as demonstrated for related BCP amines :

  • Photochemical Core Formation:
    Propellane (tricyclo[1.1.1.0²,⁴]pentane) reacts with diacetyl under UV light (365 nm) in a continuous-flow reactor to yield bicyclo[1.1.1]pentane-1,3-diketone. This method achieves kilogram-scale production within 24 hours .

  • Haloform Reaction:
    The diketone undergoes cleavage with sodium hypochlorite to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate .

  • Side-Chain Introduction:
    The 4,4,4-trifluorobutyl group is installed via Grignard or organozinc additions, followed by reductive amination and hydrochloride salt formation .

Optimization Challenges

  • Strain Release: The BCP core’s high strain energy (≈70 kcal/mol) necessitates mild reaction conditions to prevent ring-opening .

  • Fluorine Handling: The trifluorobutyl group requires anhydrous environments to avoid hydrolysis .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

ParameterValue
Aqueous Solubility12 mg/mL (pH 7.4)
Plasma Stability>90% after 24 h (human)
CYP450 InhibitionCYP3A4 IC₅₀ >50 μM

The hydrochloride salt improves aqueous solubility compared to free bases, critical for oral bioavailability .

In Silico ADMET Predictions

  • Permeability: Caco-2 Papp = 18 × 10⁻⁶ cm/s (high intestinal absorption).

  • Half-Life: Predicted t₁/₂ = 6.2 h (human liver microsomes).

  • hERG Inhibition: Low risk (IC₅₀ >30 μM) .

GHS CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Applications in Drug Discovery

Kinase and Enzyme Inhibition

The compound’s rigidity and fluorine content make it a preferred scaffold for:

  • ABHD6 Inhibitors: Patent WO2024071398A1 discloses BCP amines as potent α/β-hydrolase domain 6 antagonists for treating metabolic disorders .

  • BTK Inhibitors: Analogous structures show IC₅₀ <10 nM in Bruton’s tyrosine kinase assays .

Case Study: Neuropathic Pain Agent

A derivative with a 4,4,4-trifluorobutyl-BCP core demonstrated:

  • 83% reduction in mechanical allodynia (rat model, 10 mg/kg).

  • 9 h half-life with once-daily dosing potential .

SupplierPurityPack SizePrice (USD)
Enamine Ltd95%100 mg990
Enamine US95%1 g2,855
ChemSpace95%5 g8,280

Lead times range from 2 days (US stock) to 5 days (international shipping) .

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